molecular formula C12H15N3OS B393852 5-(4-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 328090-46-6

5-(4-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B393852
CAS RN: 328090-46-6
M. Wt: 249.33g/mol
InChI Key: WEKYVARPSFWPBN-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole core is often found in various pharmaceuticals and agrochemicals . The presence of an ethoxyphenyl and an ethyl group suggests that this compound could have unique properties, but without specific studies or data on this exact compound, it’s hard to predict its exact characteristics.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the 1,2,4-triazole core and the substituents. Triazoles are known to participate in various chemical reactions, often acting as ligands in coordination chemistry or undergoing transformations under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

This compound is utilized as a precursor in the synthesis of various biologically active heterocycles. For instance, research led by Zhou et al. (2007) focused on the creation of novel 3-(4-ethoxyphenyl)-6-aryl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 4-(arylmethylidene)amino-5-(4-ethoxyphenyl)-3-mercapto-4H-1,2,4-triazoles. These compounds were assessed for their plant-growth regulating effects, revealing inhibitory action on the growth of wheat and radish radicles (Zhou et al., 2007).

Anticancer Potential

A study by Šermukšnytė et al. (2022) highlighted the anticancer efficacy of 1,2,4-triazole-3-thiol derivatives bearing the hydrazone moiety. These derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer spheroids. The research identified several compounds with significant activity, particularly against the melanoma cell line, suggesting potential for further exploration as anticancer agents (Šermukšnytė et al., 2022).

Antimicrobial Applications

Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles, their Mannich and Schiff bases, and evaluated their antimicrobial activities. The study demonstrated that these compounds, derived from 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, showed good to moderate antimicrobial efficacy, underscoring the potential of such derivatives in developing new antimicrobial agents (Bayrak et al., 2009).

Material Science and Corrosion Inhibition

In the field of material science, Yadav et al. (2013) investigated benzimidazole derivatives, including those related to 1,2,4-triazole-3-thiols, as corrosion inhibitors for mild steel in HCl. The study found these compounds effectively inhibited corrosion, offering insights into their applications in protecting industrial materials (Yadav et al., 2013).

properties

IUPAC Name

3-(4-ethoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)9-5-7-10(8-6-9)16-4-2/h5-8H,3-4H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKYVARPSFWPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167624
Record name 5-(4-Ethoxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS RN

328090-46-6
Record name 5-(4-Ethoxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328090-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Ethoxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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